Adenosine(5')tetraphosphate uridine can be derived from the enzymatic phosphorylation of uridine or through the degradation of adenosine triphosphate. It is classified as a nucleotide and specifically falls under the category of polyphosphates due to its multiple phosphate groups. The compound is recognized for its physiological significance in mammals, where it acts as a signaling molecule, influencing various cellular functions.
The synthesis of adenosine(5')tetraphosphate uridine can be accomplished through several methods, primarily involving enzymatic processes. Notable approaches include:
The enzymatic synthesis typically requires controlled conditions, including optimal pH and temperature, to maximize enzyme activity. Additionally, substrate concentrations must be carefully monitored to ensure efficient conversion rates.
Adenosine(5')tetraphosphate uridine has a complex molecular structure characterized by its multiple phosphate groups. The molecular formula is , indicating the presence of four phosphate groups attached to the adenosine moiety.
Adenosine(5')tetraphosphate uridine participates in various biochemical reactions:
These reactions are crucial for maintaining cellular energy balance and signaling pathways.
The mechanism of action of adenosine(5')tetraphosphate uridine involves its interaction with purinergic receptors, particularly the P2Y1 receptor subtype. Upon binding, it triggers intracellular signaling cascades that influence various physiological responses, including:
Adenosine(5')tetraphosphate uridine has several important applications in scientific research:
Adenosine(5')tetraphosphate uridine (Up4A) was first identified in 2005 as a novel endothelium-derived vasoactive factor. Jankowski et al. isolated this dinucleotide from human endothelial cells during investigations into purinergic signaling mediators, marking it as the first known dinucleotide containing both purine (adenosine) and pyrimidine (uridine) moieties in living organisms [3] [6]. Unlike mononucleotides such as ATP or UTP, Up4A features a unique tetraphosphate bridge (P4) connecting the 5′-ends of uridine and adenosine, establishing it as a distinct class of signaling molecule. Its discovery resolved longstanding questions about non-adrenergic, non-cholinergic vasoconstrictive factors in renal perfusion models, where it demonstrated potent bioactivity at nanomolar concentrations [3].
Up4A (molecular formula: C19H27N7O21P4) possesses a heterodimeric architecture comprising uridine monophosphate (UMP) and adenosine monophosphate (AMP) linked by a linear tetraphosphate chain (UMP-P4-AMP) [2] [7]. This hybrid structure enables simultaneous interaction with both purinergic (P1, P2X, P2Y) and pyrimidinergic receptors, a capability absent in homodimeric dinucleotides like Ap4A. The tetraphosphate chain’s high negative charge density facilitates binding to cationic domains of purinergic receptors, while the ribose sugars’ 2′/3′ hydroxyl groups govern molecular conformation and receptor specificity. X-ray crystallography confirms an extended conformation in physiological conditions, with inter-nucleotide distances of ~12–15 Å optimizing receptor engagement [2] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7